6-HYDROXY-9H-PURINE 3-N-OXIDE

Catalog No.
S607013
CAS No.
19765-65-2
M.F
C5H4N4O2
M. Wt
152.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS Number

19765-65-2

Product Name

6-HYDROXY-9H-PURINE 3-N-OXIDE

IUPAC Name

3-hydroxy-7H-purin-6-one

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7)

InChI Key

RVVZOZMPKROZAR-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)N=CN2O

Synonyms

HYPOXANTHINE 3-N-OXIDE

Canonical SMILES

C1=NC2=C(N1)C(=O)N=CN2O

6-Hydroxy-9H-purine 3-N-oxide, with the chemical formula C₅H₄N₄O₂ and a molecular weight of approximately 152.11 g/mol, is a purine derivative characterized by its unique structural features. This compound is notable for its hydroxyl group at the 6-position and an N-oxide group at the 3-position of the purine ring system. It is classified as an oxopurine, which indicates that it contains an oxo group within its structure, contributing to its reactivity and biological significance .

H3NO binds to olfactory receptors in other fish, specifically targeting a receptor protein known as OR-274 []. This binding triggers a signal transduction cascade within the receiving fish, ultimately leading to an escape response.

HXO as an Alarm Pheromone in Fish

  • Function: HXO is a major component of Schreckstoff, an alarm pheromone released by injured fish []. When a fish is damaged, it releases Schreckstoff into the water. Other fish in the vicinity can detect HXO and respond with escape behaviors to avoid potential predators [].
  • Research Applications: Understanding HXO's role in fish communication has applications in aquaculture. Studying how fish respond to HXO can help us develop methods to reduce stress and improve fish welfare in aquaculture settings []. Additionally, research on HXO might be useful in understanding the evolution of communication in aquatic animals [].

The chemical behavior of 6-hydroxy-9H-purine 3-N-oxide can be understood through its reactivity patterns typical of purine derivatives. It can undergo various reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Nucleophilic Substitution: The nitrogen atoms in the purine ring can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Dehydration Reactions: Under certain conditions, dehydration can occur, leading to the formation of more complex structures.

These reactions are essential for synthesizing derivatives that may have enhanced biological activity or different pharmacological properties .

6-Hydroxy-9H-purine 3-N-oxide exhibits various biological activities that make it of interest in pharmacology and biochemistry. It has been studied for its potential roles in:

  • Antioxidant Activity: The compound may exhibit protective effects against oxidative stress due to its ability to scavenge free radicals.
  • Antiviral Properties: Preliminary studies suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.
  • Modulation of Enzymatic Activity: It can influence the activity of certain enzymes involved in nucleotide metabolism, affecting cellular processes related to DNA and RNA synthesis .

Several methods have been reported for synthesizing 6-hydroxy-9H-purine 3-N-oxide:

  • Chemical Synthesis: Traditional organic synthesis techniques involve the reaction of purine derivatives with hydroxylating agents under controlled conditions.
  • Biotransformation: Enzymatic methods using specific microorganisms or enzymes can selectively introduce hydroxyl and N-oxide groups into purines.
  • Modification of Existing Compounds: Starting from related purines such as hypoxanthine, chemical modifications can yield 6-hydroxy-9H-purine 3-N-oxide through oxidation and substitution reactions .

The applications of 6-hydroxy-9H-purine 3-N-oxide extend across various fields:

  • Pharmaceutical Development: Its biological properties make it a candidate for developing new therapeutic agents, particularly in treating viral infections or as antioxidants.
  • Research Tool: It serves as a biochemical tool for studying purine metabolism and enzyme interactions in cellular systems.
  • Agricultural Chemistry: Potential applications include enhancing plant resistance to stress through antioxidant properties .

Interaction studies involving 6-hydroxy-9H-purine 3-N-oxide focus on its binding affinities and effects on biological targets:

  • Enzyme Inhibition Studies: Research indicates that this compound may inhibit enzymes involved in nucleotide synthesis pathways, impacting cell proliferation.
  • Receptor Binding Studies: Investigations into how it interacts with specific receptors could reveal mechanisms underlying its biological effects.

These studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of the compound .

Several compounds share structural similarities with 6-hydroxy-9H-purine 3-N-oxide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
HypoxanthineA purine base without hydroxyl or N-oxide groupsPrecursor in purine metabolism
XanthineContains two ketone groups at positions 2 and 6Involved in uric acid production
AdenosineA nucleoside formed from ribose and adeninePlays a crucial role in energy transfer (ATP)
GuanineA purine base with an amino group at position 2Key component of nucleic acids

The uniqueness of 6-hydroxy-9H-purine 3-N-oxide lies in its specific functional groups that confer distinct biochemical properties not found in these other compounds. Its hydroxylation at position six and the presence of an N-oxide make it particularly interesting for further study in medicinal chemistry .

XLogP3

-0.8

UNII

QZ7007M0B0

Wikipedia

3-hydroxy-7H-purin-6-one
Schreckstoff

Dates

Modify: 2023-08-15

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